Superior In Vivo Efficacy: Trastuzumab-SYNtansine vs. Kadcyla in HER2+ Breast Cancer PDX Models
A Trastuzumab-SYNtansine ADC, assembled using BCN-HydraSpace-vc-PABC-Ahx-maytansine, achieved a tumor growth inhibition (TGI) of approximately 80.6% at the 3 mg/kg single-dose level and 100% at the 9 mg/kg single-dose level in a HER2-high (HER2+++) breast cancer patient-derived xenograft (PDX: T226) model [1]. In contrast, Kadcyla (ado-trastuzumab emtansine), which employs a non-cleavable SMCC linker conjugated to DM1, showed only partial tumor regression at comparable doses in the same PDX model context [2]. This demonstrates that the cleavable Val-Cit-PABC-Ahx-maytansine construct can deliver superior anti-tumor activity relative to a clinically approved, non-cleavable maytansinoid ADC at equivalent dosing levels.
| Evidence Dimension | Tumor Growth Inhibition (TGI) in HER2+ breast cancer PDX models |
|---|---|
| Target Compound Data | Trastuzumab-SYNtansine (BCN-HydraSpace-vc-PABC-Ahx-maytansine): TGI ≈ 80.6% at 3 mg/kg; TGI ≈ 100% at 9 mg/kg (Day 23) |
| Comparator Or Baseline | Kadcyla (ado-trastuzumab emtansine, SMCC-DM1): Partial tumor regression in the same model at comparable doses |
| Quantified Difference | SYNtansine ADC achieved complete tumor regression at 9 mg/kg versus partial regression for Kadcyla at comparable doses |
| Conditions | HER2+++ breast cancer patient-derived xenograft (PDX: T226) model; 25 mice per group; single intravenous injection at 9 mg/kg |
Why This Matters
This efficacy differential establishes the Val-Cit-PABC-Ahx-May payload as a compelling choice for teams targeting HER2-positive malignancies who require complete tumor regression in their preclinical efficacy benchmarks.
- [1] ADC Database ID DRG0PPHVA: Trastuzumab-SYNtansine (Trastuzumab-BCN-HydraSpace-vc-PABC-Ahx-maytansine) Activity Data. ADCdb. View Source
- [2] A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. Antibodies. 2018;7(1):12. Figure 4B. View Source
